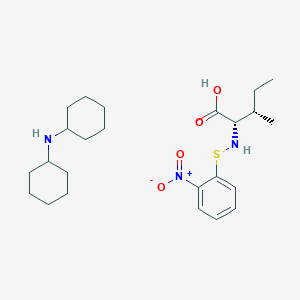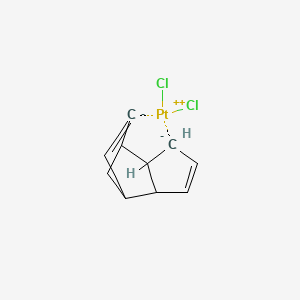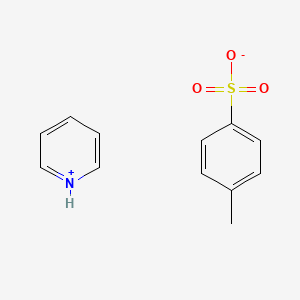
Phosphomolybdic acid solution
Overview
Description
Phosphomolybdic acid (PMA) is an inorganic compound composed of phosphorus, molybdenum and oxygen. It is an important reagent in chemical analysis, and is used in a variety of laboratory experiments. PMA is used as an oxidizing agent, and is also used to detect and measure the presence of certain metals in solutions. It is also used as a catalyst in organic synthesis, and has been used to synthesize a variety of organic compounds.
Scientific Research Applications
Pharmaceutical Analysis : Phosphomolybdic acid is used as a reagent for the spectrophotometric determination of certain phenothiazine derivatives in pharmaceutical products. This method is advantageous for its simplicity and rapidity, although a preliminary extraction is necessary in the presence of certain reductants (Stan, Dorneanu, & Ghimicescu, 1977).
Organic Synthesis : It catalyzes the Prins cyclization of homoallylic alcohols with aldehydes in water, producing tetrahydropyran-4-ol derivatives efficiently with all CIS-selectivity. This use in water makes the procedure simple, cost-effective, and environmentally friendly (Yadav, Reddy, Kumar, & Aravind, 2008).
Chemical Synthesis : Phosphomolybdic acid is reported as a green low-cost catalyst for the synthesis of symmetrical / unsymmetrical thiosulfonates, featuring low catalyst loadings, efficient turnover, and high yields (Lv, Liu, Li, & Yang, 2021).
Supercapacitor Applications : It's utilized in the fabrication of a phosphomolybdic acid/polyaniline/titanium nitride core–shell nanowire array as a supercapacitor electrode. This electrode exhibited a higher specific capacitance compared to other electrodes, demonstrating its potential in energy storage applications (Lu & Xie, 2017).
Electrochromic Materials : The electrochromism of phosphomolybdic acid in solution and in solid composites with tungsten trioxide (WO3) is investigated. It changes color upon reduction, and its incorporation into WO3 alters the basic electrochromatic properties of WO3 (Pan & Lee, 1996).
Organic Solar Cells : Solution-processed phosphomolybdic acid was investigated as a hole extraction layer for organic solar cells, offering a stable, cost-effective, and commercial soluble oxide cluster that simplifies the device fabrication process and improves power conversion efficiency (Zhu, Yuan, Cui, Wu, Sun, Wang, Kang, & Sun, 2014).
Mechanism of Action
Target of Action
Phosphomolybdic acid (PMA) is a heteropolymetalate with the formula H3[Mo12PO40]·12H2O . It is primarily used as a stain in histology and in organic synthesis . The primary targets of PMA are various organic compounds, including phenolics, hydrocarbon waxes, alkaloids, and steroids . It is also used as a hole-transporting material in organic electronics .
Mode of Action
PMA functions as a mordant, forming a bridge between the substrate and the primary dye . In organic synthesis, it is used as a stain for developing thin-layer chromatography plates . Conjugated unsaturated compounds reduce PMA to molybdenum blue, and the color intensifies with an increasing number of double bonds in the molecule being stained .
Biochemical Pathways
It is known that pma can catalyze the degradation of biomass such as cellulose and starch into small molecules of sugars and organic acids . It has also been shown to be a good catalyst for the Skraup reaction for the synthesis of substituted quinolines .
Result of Action
The result of PMA’s action depends on its application. In histology, it helps visualize certain compounds by staining them . In organic synthesis, it facilitates the breakdown of complex organic compounds into simpler ones . In organic electronics, it exhibits an efficient hole-transporting property .
Action Environment
The action, efficacy, and stability of PMA can be influenced by various environmental factors. For instance, the molybdenum oxide conversion increases with the dilution of the reaction mixture . Moreover, the instability of PMA in methanol solution can have a significant negative effect on the performance of organic solar cells . Therefore, choosing a stable processing solvent system is crucial for maintaining the effectiveness of PMA .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Phosphomolybdic acid plays a significant role in biochemical reactions. It is used as a stain in histology and in organic synthesis . In organic synthesis, it is used as a stain for developing thin-layer chromatography plates, staining phenolics, hydrocarbon waxes, alkaloids, and steroids . Conjugated unsaturated compounds reduce phosphomolybdic acid to molybdenum blue . The color intensifies with increasing number of double bonds in the molecule being stained .
Cellular Effects
It is known that phosphomolybdic acid is used in organic synthesis and can interact with various biomolecules .
Molecular Mechanism
Phosphomolybdic acid is occasionally used in acid-catalyzed reactions in organic synthesis . It has been shown to be a good catalyst for the Skraup reaction for the synthesis of substituted quinolines
Temporal Effects in Laboratory Settings
Phosphomolybdic acid has been studied for its degradation mechanism in methanol solution that was stored for days . It was found that phosphomolybdic acid had been slowly reduced to phosphomolybdic heteropoly blue during the solution storage process .
Metabolic Pathways
It is known that phosphomolybdic acid can interact with various enzymes and cofactors .
Properties
IUPAC Name |
phosphoric acid;trioxomolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12Mo.H3O4P.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRLEVQXOMLTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Mo12O40P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014733 | |
| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1825.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12026-57-2 | |
| Record name | Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, hydrogen (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-O:O:O:O':O':O':O'':O'':O'':O''':O''':O''']]dodecamolybdate(3-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










